vHNF1 protein - 138414-91-2

vHNF1 protein

Catalog Number: EVT-1521515
CAS Number: 138414-91-2
Molecular Formula: C9H7NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of variant Hepatocyte Nuclear Factor 1 involves the transcription of its corresponding gene followed by translation into protein. Research has demonstrated that vHNF1 can be synthesized in various cell types, including hepatocytes and hybrid cell lines derived from hepatocytes and fibroblasts .

Methods:

  1. Cloning Techniques: cDNA clones for vHNF1 have been isolated using standard molecular biology techniques. A mouse liver cDNA library was screened to identify positive clones expressing the open reading frame for vHNF1.
  2. Transfection Assays: To analyze the synthesis and functionality of vHNF1, transfection experiments are often employed where plasmids containing the vHNF1 gene are introduced into cultured cells to assess their ability to activate specific promoters.

Technical Details:

  • The protein consists of approximately 532 amino acids and exhibits a unique dimerization domain alongside a divergent homeodomain .
  • Electrophoretic mobility shift assays have confirmed the ability of vHNF1 to bind DNA and form heterodimers with HNF1.
Molecular Structure Analysis

The molecular structure of variant Hepatocyte Nuclear Factor 1 reveals significant insights into its function. The protein features a homeodomain that allows for specific DNA binding, characterized by three alpha helices and a 21-amino-acid loop that distinguishes it from other homeoproteins .

Data:

  • Molecular Weight: Approximately 68 kDa.
  • Amino Acid Composition: The sequence includes conserved motifs essential for dimerization and DNA interaction.
  • 3D Structure: Structural studies indicate that vHNF1 forms homodimers and heterodimers, which are crucial for its regulatory functions in gene expression.
Chemical Reactions Analysis

Variant Hepatocyte Nuclear Factor 1 participates in various biochemical reactions primarily related to gene transcription regulation.

Reactions:

  • Transcription Activation: vHNF1 binds to specific promoter elements, facilitating the recruitment of RNA polymerase II and other transcriptional machinery required for gene expression.
  • Dimerization Reactions: The formation of heterodimers with HNF1 alters the specificity and efficiency of target gene activation .

Technical Details:

  • In vitro assays demonstrate that vHNF1 can enhance transcriptional activity when co-expressed with HNF1, indicating cooperative interactions between these proteins.
Mechanism of Action

The mechanism of action for variant Hepatocyte Nuclear Factor 1 involves its role as a transcription factor that modulates gene expression through direct DNA binding.

Process:

  1. Binding to Promoters: vHNF1 recognizes specific DNA sequences within the promoters of target genes.
  2. Recruitment of Co-factors: Upon binding, it recruits co-activators or co-repressors that modify chromatin structure and facilitate or inhibit transcription.
  3. Regulatory Networks: vHNF1 is part of a broader regulatory network influencing liver-specific gene expression during development and differentiation .

Data:

  • Studies show that vHNF1 can activate multiple liver-specific genes, underscoring its importance in hepatic function and development.
Physical and Chemical Properties Analysis

Variant Hepatocyte Nuclear Factor 1 exhibits several notable physical and chemical properties relevant to its function as a protein.

Physical Properties:

  • Solubility: Generally soluble in aqueous buffers used for protein purification.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties:

  • pI (Isoelectric Point): The isoelectric point can be calculated based on amino acid composition, influencing its behavior during electrophoresis.
  • Post-translational Modifications: Phosphorylation and glycosylation may occur, affecting its activity and stability.

Relevant Data:

  • Electrophoretic analyses reveal distinct migration patterns under denaturing conditions, indicative of molecular weight variations due to post-translational modifications .
Applications

Variant Hepatocyte Nuclear Factor 1 has several scientific applications due to its role in gene regulation:

  • Gene Therapy Research: Understanding how vHNF1 regulates liver-specific genes can inform therapeutic strategies for liver diseases.
  • Developmental Biology Studies: Investigating its role in embryonic development helps elucidate mechanisms underlying organogenesis.
  • Cancer Research: Given its involvement in cellular differentiation, studying vHNF1 may provide insights into tumorigenesis in hepatocellular carcinoma .
Molecular Characterization of vHNF1

Gene Structure and Genomic Organization of HNF1B/vHNF1

The gene encoding variant Hepatocyte Nuclear Factor 1 (vHNF1), officially designated HNF1B (historically termed TCF2), resides on chromosome 17q12 in humans. This locus spans approximately 85 kilobases and comprises nine exons encoding a transcription factor critical for embryonic development and epithelial tissue function [1] [3]. Genomic analysis reveals significant homology between the DNA-binding domains encoded by HNF1B and its paralog HNF1A, suggesting evolutionary divergence from a common ancestral gene. The promoter region of HNF1B contains binding sites for several orphan nuclear receptors, including COUP-TF1 and COUP-TFII, which drive its tissue-specific expression in renal, hepatic, and intestinal epithelia [2].

Cloning of vHNF1 cDNA demonstrated that its mRNA transcript is approximately 3.2 kb, with expression detected in fetal and adult kidney, intestine, liver, and pancreatic ducts. Unlike HNF1A, which exhibits predominant hepatic expression, HNF1B shows broader tissue distribution during organogenesis, particularly in tissues undergoing tubular epithelial differentiation [3] [5]. Comparative studies indicate that HNF1B expression precedes HNF1A during embryonic development, with its transcript detectable as early as the onset of gastrulation in the visceral endoderm [4].

Table 1: Genomic Characteristics of HNF1B/vHNF1

FeatureSpecification
Chromosomal Location17q12
Gene Size~85 kb
Exon Count9
mRNA Size~3.2 kb
Key Regulatory ElementsCOUP-TF1/Ear3, COUP-TFII/Arp1 sites
Primary Tissues ExpressedKidney, Liver, Intestine, Pancreas

Protein Domains and Structural Motifs

vHNF1 is a member of the divergent homeodomain transcription factor family characterized by three functionally distinct domains: an N-terminal dimerization domain, a central atypical POU-homeodomain, and a C-terminal transactivation domain. The full-length protein consists of 557 amino acids with a molecular weight of approximately 62 kDa. Unlike classical homeodomain proteins, vHNF1 contains unique structural adaptations that enable its specific DNA-binding properties and protein-protein interactions [1] [3] [9].

Dimerization Domain and Protein Interactions

The N-terminal dimerization domain (amino acids 1-32) features a conserved coiled-coil motif that mediates both homodimerization and heterodimerization with HNF1A. Biochemical characterization demonstrates that vHNF1 readily forms heterodimers with HNF1A in vitro through this domain, a phenomenon observed in nuclear extracts from kidney, liver, and intestinal tissues [1] [3]. This dimerization occurs independently of DNA binding and is essential for the formation of functional transcription complexes.

The dimerization interface involves a unique "dimerization arm" structure that facilitates reciprocal interactions between monomers. Mutagenesis studies show that disruption of this domain abolishes dimer formation and impairs DNA binding, confirming its essential role in functional activity [3]. Heterodimerization between vHNF1 and HNF1A creates complexes with distinct DNA-binding affinities and transcriptional potentials compared to homodimers, expanding the regulatory versatility of the HNF1 family. In renal and hepatic nuclear extracts, these heterodimers exhibit distinct mobility shifts in electrophoretic mobility shift assays (EMSAs), supporting their physiological relevance [1] [3].

Table 2: Dimerization Properties of vHNF1

Dimer TypeFormation ContextDNA Binding AffinityFunctional Consequence
vHNF1 HomodimerCells lacking HNF1A (e.g., C2 hepatoma)ModerateTissue-specific gene repression
vHNF1/HNF1A HeterodimerKidney, Liver, IntestineHighEnhanced target gene activation
HNF1A HomodimerMature hepatocytesHighLiver-specific gene expression

Atypical POU-Homeodomain and DNA-Binding Mechanisms

The central DNA-binding domain of vHNF1 (amino acids 100-280) represents a divergent homeodomain with significant homology to POU-domain proteins, though it lacks classical POU-specific subdomains. This atypical POU-homeodomain contains three α-helices where helix 3 functions as the recognition helix, inserting into the major groove of DNA [3] [9]. Structural analysis reveals a 21-amino acid insertion between helices 2 and 3 that creates an extended loop, distinguishing it from canonical homeodomains.

vHNF1 recognizes and binds the inverted palindrome sequence 5'-GTTAATNATTAAC-3' found in promoter regions of target genes such as albumin, β-fibrinogen, and α1-antitrypsin. The binding mechanism involves interactions between the extended loop and minor groove, conferring sequence specificity [3] [9]. Notably, vHNF1 exhibits slightly lower DNA-binding affinity compared to HNF1A, with dissociation constants (Kd) differing by approximately 1.5-2 fold in electrophoretic mobility shift assays. This divergence in binding affinity contributes to the differential regulatory functions observed between the two factors.

The DNA-binding domain also contains a distal dimerization interface that cooperates with the N-terminal dimerization domain to stabilize DNA-protein complexes. This structural arrangement allows vHNF1 to function effectively within the chromatin environment of epithelial tissues, modulating genes involved in epithelial polarization and metabolic functions [3] [9].

Transactivation Domain and Transcriptional Regulation

The C-terminal region (amino acids 281-557) contains the transactivation domain responsible for transcriptional activation of target genes. This domain exhibits significant divergence from HNF1A, resulting in differential transactivation capabilities [3] [6]. Functional assays using promoter-reporter constructs demonstrate that vHNF1 transactivates the albumin promoter in dedifferentiated hepatoma cells, albeit at lower efficiency compared to HNF1A (approximately 60-70% of HNF1A activity) [1] [6].

The transactivation domain functions through recruitment of basal transcription machinery and coactivator complexes. Its activity is modulated by alternative splicing events that generate isoforms with different C-terminal sequences. The vHNF1-A isoform, containing the full transactivation domain, demonstrates stronger activation potential than the truncated vHNF1-B isoform [6]. Quantitative studies using chimeric proteins reveal that the transactivation domain is organized in modular subdomains that can function independently, with activation potential dependent on both intrinsic sequence and cellular context [6] [8].

Table 3: Transactivation Potential of vHNF1 Isoforms

IsoformStructural Features*Transactivation EfficiencyDNA Binding Affinity
vHNF1-AFull C-terminal domain++++ (100%)High
vHNF1-BTruncated C-terminal domain++ (40-50%)Moderate
vHNF1-CAlternative C-terminal with repressor motif-- (Repressor)High

*Normalized to vHNF1-A activity in albumin promoter assays [6] [8]

Isoforms Produced by Alternative Splicing

Alternative RNA processing of the HNF1B primary transcript generates three functionally distinct isoforms that expand the regulatory potential of vHNF1:

  • vHNF1-A: The canonical 557-amino acid isoform containing the complete transactivation domain. This isoform demonstrates strong transcriptional activation and binds DNA with high affinity [6] [8].
  • vHNF1-B: Generated through alternative splicing that introduces a premature termination codon, producing a truncated protein lacking the C-terminal 127 amino acids. This isoform exhibits approximately 40-50% reduction in transactivation potential and moderately reduced DNA-binding affinity compared to vHNF1-A [6].
  • vHNF1-C: Contains an alternative C-terminal domain translated from retained intron sequences. This isoform lacks transactivation capability and functions as a transdominant repressor by forming non-functional heterodimers with other HNF1 family members. vHNF1-C efficiently suppresses transcriptional activation by both vHNF1-A and HNF1A in cotransfection assays [8].

Quantitative reverse transcriptase PCR analyses reveal that the vHNF1-A and vHNF1-B isoforms maintain a constant ratio across tissues (approximately 3:1), while vHNF1-C shows developmentally regulated expression with higher levels in fetal tissues [6] [8]. The differential expression of these isoforms creates a complex regulatory network where their relative concentrations determine transcriptional outcomes. For example, the repressor isoform vHNF1-C predominates in dedifferentiated hepatoma cells, coinciding with extinction of liver-specific gene expression [8].

Table 4: Functionally Characterized vHNF1 Isoforms

IsoformAmino AcidsExpression PatternFunctionTarget Gene Examples
vHNF1-A557Ubiquitous in expressing tissuesTranscriptional activatorAlbumin, β-fibrinogen
vHNF1-B430Constant ratio with vHNF1-AWeak activatorCYP genes, Enterocyte markers
vHNF1-C628Fetal tissues, Dedifferentiated cellsTransdominant repressorBroad HNF1 targets

The generation of these isoforms through alternative splicing represents a sophisticated mechanism for fine-tuning transcriptional regulation in tissue-specific contexts. During renal development, the isoform ratio shifts significantly, with vHNF1-C expression declining as epithelial differentiation progresses. This temporal regulation suggests specific roles for each isoform in the maturation of epithelial tissues [6] [8].

Properties

CAS Number

138414-91-2

Product Name

vHNF1 protein

Molecular Formula

C9H7NO

Synonyms

vHNF1 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.